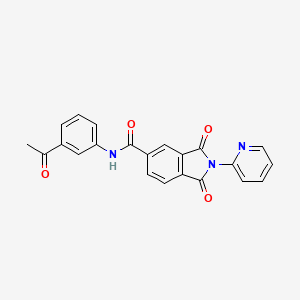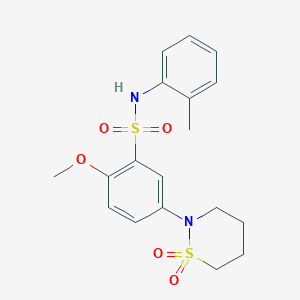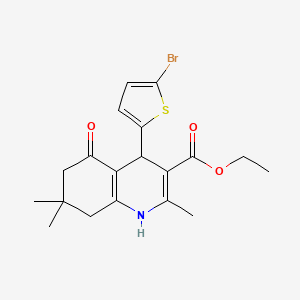
1-(2,2-diphenylethyl)-4-piperidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,2-diphenylethyl)-4-piperidinecarboxamide, commonly known as DPA, is a chemical compound that has been widely used in scientific research. This compound is a potent sigma-1 receptor agonist, which means that it can activate the sigma-1 receptor in the body. The sigma-1 receptor is a protein that is found in various parts of the body, including the brain, and is involved in many physiological processes.
作用機序
DPA exerts its effects by binding to and activating the sigma-1 receptor. This receptor is known to modulate the activity of various ion channels and receptors in the body, including the NMDA receptor, which is involved in learning and memory. By activating the sigma-1 receptor, DPA can modulate the activity of these receptors and channels, leading to a wide range of physiological effects.
Biochemical and Physiological Effects:
The activation of the sigma-1 receptor by DPA has been shown to have a wide range of biochemical and physiological effects. For example, DPA has been shown to enhance the release of various neurotransmitters, including dopamine, serotonin, and acetylcholine. Additionally, DPA has been shown to modulate the activity of various ion channels, including the NMDA receptor, leading to changes in synaptic plasticity and learning and memory.
実験室実験の利点と制限
One of the major advantages of using DPA in scientific research is its potency as a sigma-1 receptor agonist. This allows for the selective activation of this receptor, without affecting other receptors or ion channels in the body. Additionally, DPA has been shown to have a good safety profile, with no significant adverse effects reported in animal studies.
However, there are also some limitations to using DPA in scientific research. One of the major limitations is the lack of selectivity for the sigma-1 receptor. DPA has been shown to bind to other receptors and ion channels in the body, which can lead to off-target effects. Additionally, the effects of DPA can be influenced by various factors, including the dose and duration of treatment.
将来の方向性
There are many potential future directions for the study of DPA in scientific research. One area of interest is the potential therapeutic applications of DPA in various conditions, including Alzheimer's disease, depression, and neuropathic pain. Additionally, further studies are needed to elucidate the mechanisms by which DPA exerts its effects on the sigma-1 receptor and other receptors and ion channels in the body. Finally, the development of more selective sigma-1 receptor agonists may provide a valuable tool for the study of this receptor and its role in various physiological processes.
合成法
The synthesis of DPA can be achieved through various methods, including the reaction of piperidine with 2,2-diphenylacetaldehyde, followed by the addition of a carboxylic acid. Another method involves the reaction of piperidine with 2,2-diphenylacetonitrile, followed by the addition of a carboxylic acid.
科学的研究の応用
DPA has been extensively studied for its potential applications in scientific research. One of the major areas of research involves the use of DPA as a sigma-1 receptor agonist. The sigma-1 receptor has been implicated in a wide range of physiological processes, including pain perception, learning and memory, and mood regulation. As such, the activation of this receptor by DPA has been studied for its potential therapeutic applications in various conditions, including Alzheimer's disease, depression, and neuropathic pain.
特性
IUPAC Name |
1-(2,2-diphenylethyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O/c21-20(23)18-11-13-22(14-12-18)15-19(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-10,18-19H,11-15H2,(H2,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQCXKJMVFZAXLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)CC(C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 4-(4-chlorobenzyl)-1-{[(4-methylphenyl)amino]carbonyl}-4-piperidinecarboxylate](/img/structure/B4993174.png)
![N-[4-(difluoromethoxy)phenyl]-2-[(4-fluorophenyl)thio]acetamide](/img/structure/B4993181.png)


![2-[(2-bromobenzoyl)amino]-6-(1,1-dimethylpropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4993202.png)
![ethyl 5-(acetyloxy)-1-benzyl-6,8-diphenyl-2-(1-piperidinylmethyl)-1,6-dihydropyrrolo[2,3-e]indazole-3-carboxylate](/img/structure/B4993210.png)
![4-[5-(tetrahydro-2H-pyran-4-ylmethyl)-1,2,4-oxadiazol-3-yl]-1H-indole](/img/structure/B4993222.png)
![N-[(1,2-dihydro-5-acenaphthylenylamino)carbonothioyl]-2-iodobenzamide](/img/structure/B4993227.png)

![N-(2-methylphenyl)-2-[2-oxo-1-(2-pyridinylmethyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamide](/img/structure/B4993242.png)
![2-{[4-(2-chlorophenyl)-3-cyano-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}-N-phenylacetamide](/img/structure/B4993253.png)


![N-ethyl-N-[3-(4-morpholinyl)-1,4-dioxo-1,4-dihydro-2-naphthalenyl]acetamide](/img/structure/B4993263.png)